molecular formula C30H28N2O5 B2744936 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-74-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2744936
CAS No.: 895650-74-5
M. Wt: 496.563
InChI Key: FIKXVKZOAPOTJK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis, which is crucial for bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide apart is its unique combination of benzodioxin and quinolinone structures, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O5/c1-3-19-5-8-21(9-6-19)29(34)24-17-32(25-11-7-20(4-2)15-23(25)30(24)35)18-28(33)31-22-10-12-26-27(16-22)37-14-13-36-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKXVKZOAPOTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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